4-(5-Fluoro-2-methylphenyl)pyridine
Description
4-(5-Fluoro-2-methylphenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 5-fluoro-2-methylphenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C12H10FN |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
4-(5-fluoro-2-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10FN/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-8H,1H3 |
InChI Key |
JSYSTOATBOTVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. Substituent Position and Electronic Effects
- 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6) : Features a hydroxyl group at the pyridine 2-position and a methoxy-fluorophenyl group at the 5-position. The hydroxyl group introduces hydrogen-bonding capability, while the methoxy group increases electron density, contrasting with the electron-withdrawing fluoro and methyl groups in 4-(5-Fluoro-2-methylphenyl)pyridine .
- 2-(4-Fluorophenyl)-5-methylpyridine: The fluorine is para to the pyridine linkage, and the methyl group is at the 5-position.
- 5-(4-Fluorophenyl)-4-methylpyridin-2-amine (CAS 866620-26-0): Contains an amino group at the 2-position and a methyl group at the 4-position. The amino group enhances solubility and hydrogen-bonding capacity, differing from the hydrophobic substituents in this compound .
B. Quantum Chemical Insights Studies on 4-(1-aminoethyl)pyridine () reveal that substituents like aminoethyl groups lower the HOMO-LUMO energy gap (ΔE = 6.08 eV), enhancing charge transfer and bioactivity. By analogy, the fluoro and methyl groups in this compound may similarly reduce ΔE, promoting reactivity in drug design .
Physicochemical Properties
- Compounds with electron-withdrawing groups (e.g., nitro, chloro) in exhibit higher melting points (268–287°C) due to increased polarity and crystallinity. The methyl and fluoro groups in this compound may result in a lower melting point, favoring solubility in organic solvents .
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